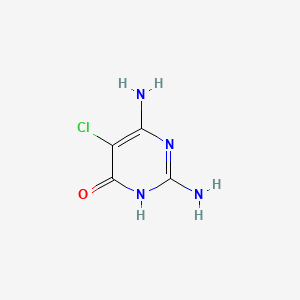

2,6-Diamino-5-chloropyrimidin-4-ol

Beschreibung

Overview of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry Research

The pyrimidine scaffold is a fundamental heterocyclic aromatic organic compound, analogous to benzene (B151609) and pyridine, but distinguished by a six-membered ring containing two nitrogen atoms at positions 1 and 3. numberanalytics.com This structural motif is of immense importance as it forms the basis for three of the nucleobases found in nucleic acids: cytosine, thymine, and uracil. nih.gov Beyond its biological significance, the pyrimidine ring is a versatile building block in synthetic chemistry, readily accessible through reactions like the Biginelli condensation. nih.gov Its derivatives are known to exhibit a wide array of chemical and biological activities, making them a focal point of research in medicinal chemistry and materials science. growingscience.comnih.govrsc.orgmdpi.com The ability to functionalize the pyrimidine ring at various positions allows for the creation of a diverse library of compounds with tailored properties. numberanalytics.com

Historical Context of 2,6-Diamino-5-chloropyrimidin-4-ol in Synthetic Chemistry Literature

While the broader family of pyrimidines has been studied extensively since their initial isolation in the 19th century, the specific compound this compound has a more recent and specialized history within the scientific literature. numberanalytics.comgrowingscience.com Its emergence is tied to the broader exploration of substituted pyrimidines as intermediates in the synthesis of more complex molecules. The presence of amino, chloro, and hydroxyl groups on the pyrimidine ring makes it a valuable precursor for creating a variety of derivatives through nucleophilic substitution and other functional group transformations. For instance, the chloro group at the 5-position, along with the amino groups at positions 2 and 6, provides multiple reactive sites for further chemical modification.

Fundamental Chemical Properties and Reactivity Profile of Pyrimidine Derivatives Relevant to this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups on the pyrimidine core. The pyrimidine ring itself is electron-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the ring nitrogens (positions 2, 4, and 6). bhu.ac.in However, the presence of two electron-donating amino groups at positions 2 and 6, and a hydroxyl group at position 4, significantly influences this reactivity. These groups increase the electron density of the ring, making electrophilic substitution more feasible than in the unsubstituted pyrimidine. bhu.ac.in

The chlorine atom at the 5-position is a key feature, offering a site for nucleophilic aromatic substitution, although the electron-rich nature of the ring can modulate this reactivity. The amino groups can act as nucleophiles or be modified, while the hydroxyl group can exist in equilibrium with its keto tautomer (a pyrimidone), which can influence the aromaticity and reactivity of the ring system. The pKa of pyrimidine is 1.3, indicating it is a very weak base. youtube.com The acidity of pyrimidine derivatives is an important property that determines their form in solution under different pH conditions. nih.gov

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,6-diamino-5-chloro-4-pyrimidinol | sigmaaldrich.com |

| Molecular Formula | C4H5ClN4O | sigmaaldrich.com |

| Molecular Weight | 160.56 g/mol | nih.gov |

| Melting Point | 316 - 318 °C | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | SUZZQYKVSMFOML-UHFFFAOYSA-N | sigmaaldrich.com |

Research Gaps and Future Directions in Pyrimidine-Based Chemical Science

Despite significant advances in pyrimidine chemistry, several areas remain ripe for exploration. A major ongoing challenge is the development of more efficient and environmentally benign synthetic methodologies for the preparation of functionalized pyrimidines. growingscience.com This includes the use of novel catalysts, such as nano-catalysts, to facilitate reactions under milder conditions. rsc.org

Specifically for compounds like this compound, a deeper understanding of its tautomeric equilibria and the selective functionalization of its multiple reactive sites would be highly valuable. For instance, developing reactions that can selectively target one amino group over the other, or control the substitution at the chloro position without affecting the other functional groups, remains a synthetic challenge.

Future research will likely focus on leveraging the unique electronic and steric properties of this and related pyrimidines to design and synthesize novel compounds. The exploration of its coordination chemistry with various metal ions could also unveil new catalytic or material applications. Furthermore, computational studies can play a crucial role in predicting the reactivity and properties of new derivatives, thus guiding synthetic efforts. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-diamino-5-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZZQYKVSMFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323207 | |

| Record name | 2,6-diamino-5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71552-22-2 | |

| Record name | 71552-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-diamino-5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-chloropyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Diamino 5 Chloropyrimidin 4 Ol and Its Precursors

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

The fundamental construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, typically achieved by combining molecules that provide the necessary carbon and nitrogen atoms for the six-membered ring.

The most prevalent method for synthesizing pyrimidine rings involves the condensation reaction between a compound containing an N-C-N bond fragment (like guanidines, ureas, or amidines) and a three-carbon fragment, often a β-dicarbonyl compound or its synthetic equivalent. This approach, known as the Principal Synthesis, allows for the direct formation of the pyrimidine core.

For instance, 2-aminopyrimidines can be readily synthesized through the reaction of guanidines with β-dicarbonyl compounds. Similarly, reacting urea with these three-carbon synthons leads to 2-pyrimidinones. The reaction mechanism generally proceeds through an initial condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

A common and efficient strategy for obtaining the specific substitution pattern required for 2,6-diamino-5-chloropyrimidin-4-ol is to first synthesize its direct, non-chlorinated precursor, 2,6-diaminopyrimidin-4-ol (also known as 2,4-diamino-6-hydroxypyrimidine). This precursor is typically synthesized via the cyclization of guanidine (B92328) with an ethyl cyanoacetate. google.com The reaction involves a base-catalyzed condensation to form the pyrimidine ring system.

A representative procedure involves heating guanidine nitrate and ethyl cyanoacetate with a base such as sodium methoxide (B1231860) in a solvent like methanol. After the cyclization is complete, the pH is adjusted to precipitate the 2,6-diaminopyrimidin-4-ol product. google.com

Table 1: Synthesis of 2,6-Diaminopyrimidin-4-ol

| Reactant 1 | Reactant 2 | Base | Solvent | Key Step | Product |

|---|

Targeted Synthesis of this compound

Once the 2,6-diaminopyrimidin-4-ol precursor is obtained, the next critical step is the introduction of the chlorine atom at the C-5 position.

The pyrimidine ring, when substituted with strong electron-donating groups such as amino (-NH₂) and hydroxyl (-OH), becomes activated towards electrophilic aromatic substitution. The C-5 position is the most electron-rich and, therefore, the primary site for such reactions.

While direct chlorination of 2,6-diaminopyrimidin-4-ol at the C-5 position is not extensively detailed, analogous reactions on similar activated pyrimidine systems suggest a feasible pathway. For example, the iodination of 2,4-diamino-6-substituted pyrimidines at the C-5 position has been successfully achieved using N-iodosuccinimide (NIS). nih.govmdpi.com By analogy, the direct chlorination of 2,6-diaminopyrimidin-4-ol can be accomplished using a suitable electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic and heteroaromatic rings and represents a likely candidate for this transformation. The reaction would typically be carried out in an appropriate solvent, leading to the desired this compound.

An alternative theoretical approach involves starting with a pyrimidine ring that is already chlorinated at the C-5 position and subsequently introducing the amino and hydroxyl functional groups. This strategy relies on nucleophilic aromatic substitution (SNAr) reactions. For instance, a starting material like 2,4,6,5-tetrachloropyrimidine could be used. The chlorine atoms at the C-2, C-4, and C-6 positions are susceptible to displacement by nucleophiles.

The general reactivity order for nucleophilic substitution on a polychlorinated pyrimidine is C-4 > C-6 > C-2. This selectivity allows for a controlled, stepwise introduction of different functional groups. A synthetic sequence could involve:

Selective reaction with ammonia (B1221849) or an amine source at the C-2 and C-6 positions.

Subsequent hydrolysis or reaction with a hydroxide source to replace the chlorine at the C-4 position with a hydroxyl group.

This route offers a high degree of control but requires a more complex starting material and careful management of reaction conditions to achieve the desired regioselectivity.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity in multi-step syntheses. While specific optimization data for the C-5 chlorination of 2,6-diaminopyrimidin-4-ol is limited, extensive studies have been conducted on related transformations of its precursors. A key related reaction is the conversion of 2,6-diaminopyrimidin-4-ol to 2,6-diamino-4-chloropyrimidine using phosphorus oxychloride (POCl₃). mdpi.comchemicalbook.com This reaction replaces the C-4 hydroxyl group with a chlorine atom and provides insight into handling these types of compounds.

Patents and research articles detail efforts to improve the efficiency of this chlorination step. Key parameters that are often optimized include the reaction temperature, the ratio of the substrate to the chlorinating agent (POCl₃), and the method used to quench the reaction and isolate the product. For example, using alcohols for quenching instead of water can sometimes provide a cleaner product and higher yield. google.com

Table 2: Example of Optimization Parameters for a Precursor Reaction (C-4 Chlorination)

| Parameter | Condition A | Condition B | Effect on Yield/Purity | Reference |

|---|---|---|---|---|

| Temperature | 97 °C | 105-110 °C | Higher temperatures can increase reaction rate but may require shorter reaction times to avoid side products. | mdpi.com, google.com |

| Reaction Time | 17 hours | 6 hours | Optimized to ensure complete conversion without degradation. | mdpi.com, google.com |

| Quenching Agent | Ice Water | Methanol | Alcohol quenching can lead to the formation of a hydrochloride salt, which may be easier to isolate and purify. | google.com |

| Reactant Ratio (Substrate:POCl₃) | 1:9 (mL/g) | 1:3.5-5 (weight ratio) | Reducing excess POCl₃ minimizes waste and cost while maintaining high conversion. | mdpi.com, google.com |

These optimization principles for the C-4 chlorination are instructive and would be applicable when developing a robust process for the C-5 chlorination to produce this compound.

Solvent Effects on Reaction Efficacy

The choice of solvent plays a critical role in the synthesis of pyrimidine derivatives, influencing reaction rates, yields, and even the viability of the reaction pathway. In multicomponent reactions used to form pyrimidine rings, both solvent-free conditions and various solvent systems have been explored to optimize outcomes.

Aprotic solvents such as DCM, DMF, THF, CH3CN, and CHCl3 have been noted to produce lower yields in some pyrimidine syntheses. researchgate.net Conversely, the use of a mixed solvent system, such as a 2:3 (v/v) mixture of water and ethanol, has been shown to significantly improve the synthesis of certain pyrimidine derivatives. researchgate.net The use of aqueous Tetrabutyl ammonium bromide (TBAB) has also proven effective, leading to higher yields compared to other solvents.

Solvent-free, or mechanochemical, approaches represent a green chemistry alternative, often involving techniques like ball milling. growingscience.com These methods can proceed under catalyst-free conditions, although in some cases, prolonged heating under solvent-free conditions may lead to charring rather than the desired product. The efficacy of different solvents highlights the importance of the reaction medium in facilitating the interaction between reactants and catalysts.

| Solvent/Condition | Relative Yield | Reference |

|---|---|---|

| Aprotic Solvents (e.g., DMF, THF, CH3CN) | Low | researchgate.net |

| Ethanol | Moderate (60%) | |

| Aqueous TBAB (1:1) | High (85%) | |

| Water/Ethanol (2:3 v/v) | Improved | researchgate.net |

| Solvent-Free (Mechanochemical) | Good | growingscience.com |

Catalyst Selection and Mechanism in Pyrimidine Synthesis

The synthesis of the pyrimidine core of this compound and its precursors often relies on catalyzed multicomponent reactions (MCRs) that enable the efficient construction of the heterocyclic ring from simpler building blocks. A variety of catalysts, ranging from metal complexes to organic molecules, have been employed to facilitate these transformations.

Metal-Based Catalysts:

Iridium and Manganese Complexes: Iridium-pincer complexes have been used for the regioselective synthesis of pyrimidines from amidines and alcohols. acs.orgnih.gov This process involves a sequence of condensation and dehydrogenation steps. acs.orgnih.gov Manganese complexes have also been utilized in similar four-component syntheses. mdpi.com

Copper Catalysis: Copper(II)-catalyzed cycloaddition reactions are a powerful tool for constructing pyrimidines from components like terminal alkynes, CO2, and amidine hydrochloride. mdpi.com

Zinc-Based Catalysts: Catalysts such as ZnCl2 and Zn(L-proline)2 have been used in the [5+1] annulation of enamidines with orthoesters to yield polysubstituted pyrimidines. mdpi.comorganic-chemistry.org

Nickel Catalysis: Nickel complexes are effective in the dehydrogenative multicomponent coupling of alcohols and amidines to form the pyrimidine ring. mdpi.com

Non-Metal and Organocatalysts:

Triflic Acid (TFA): TFA has been used as a catalyst in pseudo five-component reactions to synthesize pyrimidines via cyclocondensation. mdpi.com

β-Cyclodextrin: As a green catalyst, β-cyclodextrin has been used for pyrimidine synthesis in aqueous media. mdpi.com

Trityl Chloride (TrCl): This has been applied as a neutral catalyst for the synthesis of pyrimidine derivatives through an MCR involving aldehydes, malononitrile, and barbituric acid derivatives. tandfonline.com

The mechanism of these catalyzed reactions often involves the activation of substrates, followed by a cascade of cyclization and condensation steps. For instance, in the iridium-catalyzed synthesis from alcohols, the reaction proceeds via hydrogen auto transfer, dehydrogenation, and subsequent condensation to form the C-N and C-C bonds of the pyrimidine ring. mdpi.com

Reaction Temperature and Pressure Optimization

Temperature is a critical parameter in the synthesis of pyrimidines, directly impacting reaction kinetics and product yields. Optimization studies often compare conventional heating methods with microwave (MW) irradiation, which can dramatically reduce reaction times.

For instance, in the synthesis of pyrimido[4,5-d]pyrimidine derivatives, conventional heating at 110-120°C in aqueous TBAB was found to be slow. In contrast, microwave irradiation at a power of 150W using the same solvent system furnished the highest yield in a significantly shorter time, reducing reaction times from hours to minutes or even seconds. This highlights the efficiency of microwave-assisted synthesis in overcoming activation energy barriers more effectively than conventional heating.

Theoretical studies on the formation of related pyrido[2,3-d]pyrimidines indicate that while an increase in temperature does increase the reaction rate, it may be insufficient to form the product in more than trace amounts without a catalyst. nih.gov This underscores the interplay between temperature and catalysis in achieving efficient synthesis. The reactions are typically conducted at atmospheric pressure. nih.gov

| Heating Method | Temperature/Power | Reaction Time | Relative Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 110-120°C | Hours | Good | |

| Microwave Irradiation | 150W | Minutes/Seconds | High | |

| Room Temperature (with catalyst) | ~25°C | 12 h | Moderate (35-71%) | researchgate.net |

Stereochemical Control and Regioselectivity in Synthesis

For an aromatic, planar molecule like this compound, synthetic control primarily concerns regioselectivity—the selective functionalization at specific positions of the pyrimidine ring. Stereochemistry becomes relevant when chiral precursors are used or when substituents introduce chiral centers.

Regioselectivity: The synthesis of the target compound requires precise control over the placement of the two amino groups, the hydroxyl group, and the chlorine atom.

Ring Formation: Multicomponent syntheses, such as those catalyzed by iridium complexes, offer high regioselectivity in the formation of unsymmetrically substituted pyrimidine rings from simple precursors like alcohols and amidines. acs.orgnih.gov This allows for the controlled assembly of the core structure.

Functionalization: The introduction of the chlorine atom at the C5 position is a key regioselective step. The pyrimidine ring's electronic properties, influenced by the existing amino and hydroxyl groups, direct electrophilic substitution. The presence of electron-releasing groups (like -NH2 and -OH) is essential for electrophilic reactions such as chlorination and nitration to occur. youtube.com Halogenation of aminodiazines can be achieved with high regioselectivity using reagents like LiCl in the presence of Selectfluor, with the outcome strongly dependent on the existing substituent pattern. rsc.org

Directed Magnesiation: An alternative strategy for achieving regioselectivity involves the use of magnesium bases like TMPMgCl·LiCl. nih.gov This reagent allows for successive, selective magnesiation at different positions on the pyrimidine ring, which can then be trapped with various electrophiles to furnish highly functionalized derivatives in a controlled manner. nih.govthieme-connect.de

Stereochemical Control: While the pyrimidine ring itself is achiral, stereochemical considerations can arise from the precursors. For example, the nucleophilic ring opening of isoxazolo[2,3-a]pyrimidine derivatives with optically active amino acid amides can proceed with varying degrees of stereoselectivity, which is largely dependent on the nucleophile used. nih.gov Although not a direct synthesis of the target compound, this illustrates how chirality can be a factor in reactions involving related pyrimidine systems.

Structural Elucidation and Advanced Spectroscopic Characterization in Research Contexts

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. This powerful technique provides insights into molecular conformation, crystal packing, and the intricate network of non-covalent interactions that govern the supramolecular architecture. While a dedicated single-crystal X-ray diffraction study for 2,6-Diamino-5-chloropyrimidin-4-ol is not publicly available, analysis of the closely related compound, 2,6-Diamino-4-chloropyrimidine, in a co-crystal with succinic acid, offers significant insights into the expected structural features.

In a 2:1 co-crystal of 2,6-Diamino-4-chloropyrimidine and succinic acid, the pyrimidine (B1678525) ring is essentially planar. The crystal packing is dictated by a combination of hydrogen bonding and other intermolecular forces, which organize the molecules into a well-defined three-dimensional lattice. The succinic acid molecule in this co-crystal is generated by a crystallographic center of symmetry.

Hydrogen bonds are the dominant forces in the crystal structure of the 2,6-Diamino-4-chloropyrimidine:succinic acid co-crystal, creating robust supramolecular synthons. Pairs of O-H···N and N-H···O hydrogen bonds link the pyrimidine and succinic acid molecules, forming distinct R²₂(8) ring motifs. nih.gov Furthermore, the pyrimidine molecules themselves are linked by pairs of N-H···N hydrogen bonds, which also generate R²₂(8) loops. nih.gov These interactions collectively assemble the components into corrugated sheets extending along the (100) crystallographic plane. nih.gov The analysis of the Hirshfeld surface reveals that H···H (32.5%), O···H/H···O (19.7%), and N···H/H···N (13.6%) are the most significant intermolecular contacts. nih.gov

Interactive Table: Hydrogen Bond Geometry in 2,6-Diamino-4-chloropyrimidine:succinic acid (2/1) co-crystal

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1-H1···N1 | 0.82 | 1.88 | 2.699(3) | 178 |

| N2-H2A···O2 | 0.86 | 2.11 | 2.965(3) | 173 |

| N3-H3A···N2 | 0.86 | 2.19 | 3.045(3) | 172 |

| Data is for the related compound 2,6-Diamino-4-chloropyrimidine in a co-crystal with succinic acid. |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific polymorphs of this compound have been reported, the potential for polymorphism in pyrimidine derivatives is well-established. For instance, conformational polymorphism has been observed in compounds containing a pyrimidine moiety, where different crystal forms arise from different conformations of the molecule. The analysis of crystallographic data from various batches or crystallization conditions is crucial to identify and characterize potential polymorphic forms.

Interactive Table: Crystallographic Data for 2,6-Diamino-4-chloropyrimidine:succinic acid (2/1) co-crystal

| Parameter | Value |

| Chemical Formula | 2(C₄H₅ClN₄)·C₄H₆O₄ |

| Formula Weight | 407.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9315 (6) |

| b (Å) | 18.1009 (14) |

| c (Å) | 6.4521 (5) |

| β (°) | 109.289 (3) |

| Volume (ų) | 873.34 (12) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.548 |

| Data is for the related compound 2,6-Diamino-4-chloropyrimidine in a co-crystal with succinic acid. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While one-dimensional NMR provides basic information about the chemical environment of magnetically active nuclei, advanced multi-dimensional techniques are essential for unambiguous structural assignment and conformational analysis.

Multi-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of the molecular skeleton. HMBC correlates the chemical shifts of protons and carbons that are separated by two or three bonds. This information is vital for assigning the quaternary carbons and confirming the substitution pattern on the pyrimidine ring. For this compound, HMBC would be instrumental in confirming the positions of the amino, chloro, and hydroxyl groups.

While specific multi-dimensional NMR data for this compound is not available, 1D NMR data for the related compound 2,6-Diamino-4-chloropyrimidine provides a basis for expected chemical shifts.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Diamino-4-chloropyrimidine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~163 |

| C4 | - | ~161 |

| C5 | ~5.5 | ~85 |

| C6 | - | ~163 |

| NH₂ | Broad signal | - |

| Data is for the related compound 2,6-Diamino-4-chloropyrimidine and values are approximate. chemicalbook.comchemicalbook.com |

NMR spectroscopy can also provide insights into the conformational preferences of a molecule in solution. This is achieved through the analysis of nuclear Overhauser effects (NOE), which arise from the through-space interaction of protons that are in close proximity. For a molecule like this compound, NOE studies could reveal information about the rotational barriers of the amino groups and the preferred tautomeric form of the hydroxyl group in different solvents. The study of chemical shift changes with temperature and solvent can also provide valuable information about intermolecular interactions and conformational dynamics in the solution state.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its constituent functional groups allows for the prediction of its key vibrational modes.

Correlation of Vibrational Modes with Functional Groups

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from its pyrimidine core and its various substituents. The principal functional groups—amino (-NH2), hydroxyl (-OH), chloro (-Cl), and the pyrimidine ring—will each contribute distinct vibrational signatures.

Theoretical and experimental studies on analogous compounds, such as chloropyrimidine and aminopyrimidine derivatives, provide a basis for these predictions. nih.govresearchgate.netnih.gov For instance, density functional theory (DFT) calculations have been successfully employed to assign vibrational frequencies in related molecules. nih.govnih.gov

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H stretching (asymmetric and symmetric) | 3500 - 3300 |

| N-H bending (scissoring) | 1650 - 1580 | |

| Hydroxyl (-OH) | O-H stretching (intermolecularly hydrogen-bonded) | 3400 - 3200 (broad) |

| C-O-H bending | 1440 - 1260 | |

| Pyrimidine Ring | C=C and C=N stretching | 1600 - 1400 |

| Ring breathing modes | 1000 - 800 | |

| C-H in-plane and out-of-plane bending | Various | |

| Carbon-Chlorine | C-Cl stretching | 800 - 600 |

This table is a theoretical projection based on known group frequencies and data from related compounds. Actual values may vary.

Investigation of Intermolecular Interactions through Spectral Shifts

The presence of both amino and hydroxyl groups in this compound strongly suggests the formation of extensive intermolecular hydrogen bonding in the solid state. These interactions would significantly influence the vibrational frequencies, leading to observable spectral shifts.

Specifically, the O-H and N-H stretching vibrations would be expected to appear as broad bands at lower wavenumbers compared to their non-hydrogen-bonded counterparts. The degree of this red-shift provides insight into the strength and nature of the hydrogen bonding network. Similarly, out-of-plane bending modes can also be sensitive to intermolecular forces.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Elucidation of Molecular Formula and Fragmentation Pathways

While specific mass spectra for this compound are not readily accessible, a database entry indicates the availability of such data, though the data itself could not be retrieved. researchgate.net High-resolution mass spectrometry (HRMS) would provide the high-accuracy mass measurement necessary to confirm the molecular formula, C4H5ClN4O.

The fragmentation of this compound under electron ionization would likely proceed through several predictable pathways, initiated by the loss of small, stable molecules or radicals.

Plausible Fragmentation Pathways:

A primary fragmentation event could involve the loss of a chlorine radical (Cl•), followed by the elimination of neutral molecules such as hydrogen cyanide (HCN) or cyanamide (B42294) (CH2N2) from the pyrimidine ring. The amino and hydroxyl groups can also undergo characteristic fragmentation, such as the loss of ammonia (B1221849) (NH3) or water (H2O). The exact fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule.

Isotopic Pattern Analysis for Elemental Composition

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak with an intensity of about one-third of the molecular ion peak (M+). The presence of this isotopic signature would unequivocally confirm the presence of a single chlorine atom in the molecule and in its chlorine-containing fragments.

UV-Vis-NIR Spectroscopy for Electronic Structure Characterization

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule and provides information about its chromophoric system. The pyrimidine ring, substituted with electron-donating amino and hydroxyl groups, constitutes a chromophore that is expected to absorb in the UV region.

Studies on related chloropyrimidine derivatives have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict and interpret their electronic spectra. nih.gov The UV-Vis spectrum of this compound is anticipated to exhibit characteristic π → π* and n → π* transitions. The electron-donating amino and hydroxyl groups are likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrimidine core. The position and intensity of these absorption bands are sensitive to the solvent polarity, which can be used to further investigate the nature of the electronic transitions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational quantum chemistry, enabling the detailed study of a molecule's electronic properties.

Electronic Structure Analysis (HOMO-LUMO energy gaps)

The electronic character of a molecule is often described by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com

Table 1: Illustrative DFT Data for a Pyrimidine (B1678525) Derivative This table is a hypothetical representation of typical data obtained from DFT calculations for a related compound, as specific data for 2,6-Diamino-5-chloropyrimidin-4-ol is not available in the provided search results.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are also a reliable tool for predicting spectroscopic properties, which can aid in the structural elucidation of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. nih.gov

The process involves optimizing the molecule's geometry and then performing frequency calculations at the same level of theory. For similar pyrimidine compounds, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental spectra. mdpi.comnih.gov The calculated vibrational modes would identify characteristic bond stretches and bends, such as N-H and C=O vibrations, while NMR calculations would predict the chemical shifts for the hydrogen and carbon atoms in the molecule.

Calculation of Global Reactivity Indices

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.comijcce.ac.ir These indices provide insights into the molecule's electrophilic and nucleophilic nature.

Key global reactivity indices include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ)

These descriptors help in understanding the molecule's propensity to donate or accept electrons in a chemical reaction. mdpi.comijcce.ac.ir

Table 2: Global Reactivity Descriptors (Illustrative) This table provides an example of global reactivity descriptors that would be calculated from HOMO-LUMO energies for a given compound.

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Conformational Sampling and Stability

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movements over time, researchers can identify the most stable, low-energy conformations. This is particularly important for understanding how the molecule might interact with biological targets. The stability of different conformations can be assessed by analyzing the potential energy throughout the simulation. researchgate.net

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. These simulations can reveal how the solvent affects the molecule's conformation, stability, and reactivity. For example, the presence of a polar solvent could stabilize certain conformations through hydrogen bonding. DFT calculations can also incorporate solvent effects implicitly, which has been shown to modify the values of reactivity descriptors. mdpi.com

Quantum Chemical Topology and Intermolecular Interaction Analysis

Quantum chemical topology provides a framework for understanding the chemical bonding and intermolecular interactions within a crystalline solid. These methods partition the electron density to reveal insights into the forces that govern the crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

dnorm Surface: The dnorm surface is typically color-coded, with red spots indicating contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions representing contacts around the van der Waals separation, and blue regions showing contacts longer than the van der Waals radii.

Fingerprint Plots: Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts in a graphical format. These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). Different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on the fingerprint plot. For a molecule like this compound, with its amino and hydroxyl groups, prominent spikes in the fingerprint plot would be expected, corresponding to strong N-H···O and N-H···N hydrogen bonds.

A hypothetical table of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for this compound might look as follows. This is a representative table and not based on actual experimental data.

| Contact Type | Percentage Contribution (%) |

| H···H | 40.2 |

| O···H/H···O | 25.5 |

| N···H/H···N | 18.3 |

| Cl···H/H···Cl | 8.5 |

| C···H/H···C | 5.0 |

| Other | 2.5 |

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational method that visualizes weak and non-covalent interactions in real space. This technique is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The NCI plot displays isosurfaces of the RDG, which are color-coded to indicate the type and strength of the interaction.

Typically, blue isosurfaces represent strong attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. For this compound, NCI analysis would be expected to reveal strong hydrogen bonding interactions involving the amino and hydroxyl groups, as well as potential halogen bonding involving the chlorine atom.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular and intermolecular bonding interactions. It provides a localized, "natural" Lewis-like description of the electronic structure of a molecule. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors).

The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis. Higher E(2) values indicate stronger interactions. For this compound, significant E(2) values would be anticipated for interactions involving the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals of the pyrimidine ring as acceptors, indicating electron delocalization and resonance effects.

A hypothetical table of significant NBO interactions for this compound is presented below. This table is for illustrative purposes and is not derived from actual calculations.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N2 | π(C4-C5) | 25.8 |

| LP(1) O1 | σ(C4-N3) | 15.2 |

| LP(1) N6 | π(C5-C4) | 30.1 |

| π(C4-C5) | π(N3-C2) | 18.5 |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer and delocalization of π-electrons can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. The NLO response of a molecule is characterized by its first hyperpolarizability (β₀). Computational methods can be used to predict the β₀ value of a compound.

For this compound, the presence of electron-donating amino groups and the π-conjugated pyrimidine ring suggests that it may possess NLO properties. The intramolecular charge transfer from the amino groups to the pyrimidine ring could lead to a significant dipole moment and hyperpolarizability.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the reactive behavior of a molecule, as it indicates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The MEP surface is typically color-coded, with red representing regions of high negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of high positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP surface would be expected to show negative potential (red/yellow) around the oxygen and nitrogen atoms of the amino groups, indicating their nucleophilic character. The hydrogen atoms of the amino and hydroxyl groups would likely exhibit positive potential (blue), highlighting their electrophilic nature and ability to act as hydrogen bond donors.

Chemical Reactivity and Derivatization Studies

Nucleophilic Substitution Reactions of the Chloro Substituent

The chlorine atom at the C5 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-rich nature of the ring. This reactivity allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this starting material.

Reaction with Amines to Form Diamino Derivatives

The displacement of the chloro group by various primary and secondary amines represents a common strategy for the synthesis of novel 2,4,6-triaminopyrimidine (B127396) derivatives. While specific studies detailing the reaction of 2,6-Diamino-5-chloropyrimidin-4-ol with a broad range of amines are not extensively documented in readily available literature, the general principles of nucleophilic aromatic substitution on chloropyrimidines suggest that such reactions are feasible. The reaction would likely proceed by heating the chloropyrimidine with an excess of the desired amine, sometimes in the presence of a base to neutralize the liberated hydrochloric acid. The amino groups already present on the ring activate the C5 position towards nucleophilic attack.

Reaction with Thiols and Alkoxides

In a similar vein to amines, thiols and alkoxides can act as potent nucleophiles to displace the chloro substituent. The reaction with thiols would lead to the formation of 5-thioether derivatives, while alkoxides would yield 5-alkoxy compounds. These reactions are typically carried out in the presence of a base, such as sodium hydride or a metal alkoxide, to generate the corresponding thiolate or alkoxide anion, which is a more potent nucleophile. For instance, treatment of a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with sodium phenoxide and sodium thiophenoxide resulted in the substitution of the chloro group. rsc.org Similarly, reaction with an excess of sodium methoxide (B1231860) can lead to the substitution of other leaving groups, highlighting the reactivity of the pyrimidine core towards alkoxides. rsc.org

Stereoselective Nucleophilic Substitutions

The concept of stereoselective nucleophilic substitution becomes relevant when the incoming nucleophile or the parent molecule possesses a chiral center. In the context of this compound, if a chiral amine or thiol were to be used as a nucleophile, the potential for diastereomeric product formation exists. However, specific literature detailing stereoselective nucleophilic substitutions on this particular compound is scarce. In broader organic chemistry, achieving high stereoselectivity in SNAr reactions often requires the use of chiral auxiliaries or catalysts, a research area that remains to be extensively explored for this specific pyrimidine derivative.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is generally considered to be electron-deficient and therefore, less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of strongly activating groups, such as the two amino groups and the hydroxyl group in this compound, can significantly increase the electron density of the ring, potentially enabling electrophilic attack. In a related system, 2,4-diamino-6-hydroxypyrimidine (B22253), electrophilic substitution has been shown to occur. While specific studies on this compound are not prevalent, it is conceivable that under controlled conditions, electrophiles could be directed to the available positions on the ring, although the inherent reactivity of the amino and hydroxyl groups towards electrophiles would need to be considered and potentially protected.

Modification of Amino and Hydroxyl Groups

The amino and hydroxyl groups on the pyrimidine ring are themselves reactive sites that can be readily modified, offering further avenues for derivatization.

Acylation and Alkylation Reactions

The amino groups of this compound can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, the hydroxyl group can be acylated to form an ester. Alkylation of the amino and hydroxyl groups is also a plausible transformation, typically achieved using alkyl halides in the presence of a base. These modifications can be used to alter the solubility, lipophilicity, and biological activity of the parent compound. The relative reactivity of the amino and hydroxyl groups would likely depend on the specific reaction conditions, and selective protection-deprotection strategies might be necessary to achieve desired outcomes. General principles of Friedel-Crafts acylation and alkylation, while typically applied to aromatic carbocycles, provide a framework for understanding these transformations. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.orgyoutube.com

Diazotization and Azo Compound Formation

The primary aromatic amino groups at the C2 and C6 positions of the pyrimidine ring are susceptible to diazotization. This reaction involves treating the compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The process converts the amino groups (-NH₂) into highly reactive diazonium salt groups (-N₂⁺Cl⁻).

The general mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. youtube.com This electrophile is then attacked by the nucleophilic amino group, leading to an N-nitrosamine intermediate after deprotonation. byjus.com In the presence of excess acid, subsequent protonation and dehydration steps yield the aryl diazonium ion. byjus.comyoutube.com

These resulting diazonium salts are valuable synthetic intermediates. They can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. researchgate.netunb.ca This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling partner and results in the formation of highly colored azo compounds, which are widely used as dyes. researchgate.netnih.gov The synthesis of azo compounds generally involves the careful control of reaction conditions to promote coupling and prevent unwanted side reactions. researchgate.net

| Reaction Stage | Reagents & Conditions | Purpose |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Converts primary amino groups to diazonium salts. |

| Temperature: 0–5 °C | Stabilizes the thermally sensitive diazonium salt. | |

| Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | Acts as the nucleophile for the coupling reaction. |

| pH control (typically mildly acidic to neutral) | Facilitates the electrophilic substitution to form the azo linkage (-N=N-). |

Cross-Coupling Reactions Utilizing the Halogen (e.g., Suzuki, Mizoroki-Heck)

The chlorine atom at the C5 position of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The electron-deficient nature of the pyrimidine ring makes the halogen susceptible to oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling cycles. The reaction of halogenopyrimidines with various nucleophiles is a cornerstone of pyrimidine chemistry. arkat-usa.org

Suzuki-Miyaura Coupling: This reaction facilitates the coupling of the C5-chloro substituent with aryl or heteroaryl boronic acids. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate, cesium carbonate). The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Microwave irradiation has been shown to significantly improve reaction times and yields for the Suzuki coupling of substituted pyrimidines.

Mizoroki-Heck Reaction: The C5-position can also be functionalized with alkenes via the Mizoroki-Heck reaction. This transformation also employs a palladium catalyst and a base (typically an amine like triethylamine). The reaction proceeds through the oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted pyrimidine and regenerate the catalyst.

| Reaction | Catalyst | Coupling Partner | Base | Typical Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Heteroaryl Boronic Acid | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF |

| Mizoroki-Heck | Pd(OAc)₂, (Ph₃P)₂PdCl₂ | Alkene | Et₃N, N-ethylpiperidine | DMF, Acetonitrile |

Cyclocondensation Reactions for Fused Heterocycles

The arrangement of the two amino groups and the hydroxyl group on the pyrimidine core makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, most notably purines. researchgate.net Purines consist of a pyrimidine ring fused to an imidazole (B134444) ring. news-medical.net

The classical Traube purine (B94841) synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon component. acs.org In the context of this compound, the vicinal amino groups at C2 and a potential amino group introduced at C5 (after substitution of the chlorine) or the existing amino groups themselves in a rearranged scaffold could participate. For instance, 4,5-diaminopyrimidines react with reagents like formic acid, formamide, or aldehydes to construct the fused imidazole ring, leading to the formation of purine derivatives. researchgate.netacs.org The specific reagents used determine the substituent at the C8 position of the resulting purine. Such cyclocondensation reactions are a fundamental strategy for creating complex, biologically relevant scaffolds from simpler pyrimidine precursors. nih.gov

| Cyclizing Agent | Resulting Fused Ring System | Example Fused Heterocycle |

| Formic Acid | Imidazole | Purine (unsubstituted at C8) |

| Formamide | Imidazole | Purine (unsubstituted at C8) |

| Aldehyd (R-CHO) | Imidazole | 8-Alkyl/Aryl-purine |

| Cyanoguanidine | Pyrimidine | Pteridine (diamino-substituted) |

Oxidation and Reduction Chemistry of the Pyrimidine Scaffold

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions, further expanding its synthetic utility.

Oxidation: The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, leading to the formation of N-oxides. Studies on the metabolism of 2,4-diamino-6-substituted pyrimidines have shown that biological oxidation can occur, mediated by cytochrome P450 enzymes, to form the corresponding 3-N-oxides. nih.gov Similar chemical oxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially yield the N-oxide derivative of this compound.

Reduction: The chloro-substituent on the pyrimidine ring can be removed via reductive dehalogenation. This is a common transformation for chloropyrimidines and is typically achieved by catalytic hydrogenation. oregonstate.edu The reaction is often carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. A base, such as magnesium oxide or sodium hydroxide, is frequently added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu This method allows for the selective removal of the halogen atom without affecting the pyrimidine ring itself, providing access to the corresponding 2,6-diaminopyrimidin-4-ol.

| Transformation | Reagent(s) | Product Type |

| Oxidation | m-CPBA, H₂O₂ | Pyrimidine N-oxide |

| Reduction | H₂, Pd/C, Base (e.g., MgO) | Dehalogenated pyrimidine |

Role As a Chemical Building Block and Research Scaffold

Precursor in Organic Synthesis for Complex Heterocyclic Systems

The strategic placement of amino, chloro, and hydroxyl groups on the pyrimidine (B1678525) ring of 2,6-Diamino-5-chloropyrimidin-4-ol makes it a highly sought-after starting material for the construction of more elaborate molecular architectures. Its reactivity allows for selective modifications, paving the way for the creation of diverse and functionally rich heterocyclic compounds.

Synthesis of Functionalized Pyrimidine Derivatives for Chemical Library Development

The development of chemical libraries composed of diverse small molecules is a cornerstone of modern drug discovery and chemical biology. The scaffold of this compound is well-suited for this purpose. The differential reactivity of its functional groups allows for a combinatorial approach to synthesis, where a variety of substituents can be introduced at different positions on the pyrimidine core. This leads to the generation of a multitude of unique derivatives.

For instance, the amino groups can undergo reactions such as acylation, alkylation, and arylation, while the chloro group is susceptible to nucleophilic substitution. This multi-faceted reactivity enables the creation of extensive libraries of pyrimidine derivatives. These libraries can then be screened for various biological activities, accelerating the discovery of new lead compounds for therapeutic development. While direct research on large-scale library synthesis from this compound is not extensively documented, the principles of combinatorial chemistry applied to similar diaminopyrimidine structures strongly support its potential in this area.

Scaffold for Novel Azaphenothiazine and Azaphenoxazine Heterocycles Research

Azaphenothiazines and azaphenoxazines are classes of heterocyclic compounds that have garnered significant interest due to their potential applications in medicinal chemistry and materials science. The synthesis of these complex tricyclic systems often relies on the condensation of appropriately substituted aminothiophenols or aminophenols with activated heterocyclic partners.

While direct synthesis from this compound is not prominently reported, closely related structures have been successfully employed. For example, the condensation of 2-aminothiophenols with chloropyrimidines is a known method for constructing the phenothiazine (B1677639) core. The presence of the chloro and amino groups in this compound provides the necessary reactive handles for such cyclization reactions. The amino groups can be further functionalized to modulate the electronic properties and solubility of the resulting azaphenothiazine or azaphenoxazine derivatives. This makes this compound a promising, albeit underexplored, scaffold for the generation of novel compounds within these important heterocyclic families.

Intermediate for Pyrimidine-Based Chemical Probes

Chemical probes are essential tools for studying biological processes within living systems. These molecules are designed to interact with specific biological targets, allowing for their visualization, quantification, or modulation. The pyrimidine scaffold is a common feature in many biologically active molecules, making pyrimidine derivatives attractive candidates for the development of chemical probes.

The reactivity of this compound allows for the introduction of reporter groups, such as fluorophores or affinity tags, which are necessary for the function of a chemical probe. For instance, the amino groups could be functionalized with a fluorescent dye, while the rest of the molecule is designed to bind to a specific protein or enzyme. Although specific examples of chemical probes derived directly from this compound are not widespread in the literature, its structural similarity to precursors of known biologically active pyrimidines suggests its potential as a valuable intermediate in this field.

Application in Supramolecular Chemistry and Materials Research

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes it a compelling building block for the construction of well-defined supramolecular assemblies and advanced materials.

Design of Coordination Compounds and Metal-Organic Frameworks

The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups in this compound can act as Lewis basic sites, capable of coordinating to metal ions. This property allows for the design and synthesis of coordination compounds with diverse structures and properties. Furthermore, when used as an organic linker, this compound has the potential to form Metal-Organic Frameworks (MOFs).

MOFs are a class of porous crystalline materials constructed from metal nodes and organic bridging ligands. The geometry and functionality of the organic linker play a crucial role in determining the structure and properties of the resulting MOF. The multiple coordination sites on this compound could lead to the formation of MOFs with interesting topologies and potential applications in gas storage, separation, and catalysis. Research on the use of aminopyrimidines as ligands in MOF synthesis is an active area, and while specific MOFs based on this compound are yet to be widely reported, the foundational principles strongly support its utility in this domain.

Investigation of Self-Assembly Processes

Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. The hydrogen bonding capabilities of this compound are particularly significant in this context. The amino groups and the pyrimidinol tautomer can act as both hydrogen bond donors and acceptors, leading to the formation of intricate hydrogen-bonding networks.

These networks can direct the assembly of the molecules into one-, two-, or three-dimensional supramolecular architectures. The study of these self-assembly processes provides fundamental insights into crystal engineering and the design of new materials with tailored properties. The interplay of hydrogen bonding, π-π stacking of the pyrimidine rings, and other weak interactions can be fine-tuned by modifying the substituents on the pyrimidine core, offering a pathway to control the resulting supramolecular structures.

Use in Enzyme Mechanism Studies and Pathway Probing (excluding clinical applications)

Inhibition Studies of GTP Cyclohydrolase I in Research Models

Research into the inhibition of GTP cyclohydrolase I (GTPCH-I), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), has prominently featured the compound 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP). It is crucial to distinguish this from the subject compound, this compound. Studies have revealed that DAHP's inhibitory action on GTPCH-I is not direct but is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). This mechanism is analogous to the feedback inhibition exerted by the pathway's end-product, BH4. The potency of DAHP as an inhibitor is therefore dependent on the cellular expression levels of GFRP.

There is currently no direct scientific literature to suggest that this compound is utilized in studies of GTP cyclohydrolase I inhibition. The research focus has remained on other analogs like DAHP.

Studies of Nitric Oxide Production Modulation in Cellular Research Systems

The modulation of nitric oxide (NO) production is a key area of research for understanding inflammatory processes and cellular signaling. Certain substituted pyrimidines have been investigated for their potential to inhibit immune-activated NO production. For instance, a study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated significant inhibitory effects on NO production in mouse peritoneal cells. The 5-fluoro derivative, in particular, was found to be a potent inhibitor.

However, specific research detailing the effects of this compound on nitric oxide production in cellular systems is not available in the current body of scientific literature.

Interaction with Biological Targets (e.g., kinases) for Fundamental Mechanistic Understanding in Research

The diaminopyrimidine core is a well-established scaffold in the design of kinase inhibitors. Numerous studies have explored the structure-activity relationships of diaminopyrimidine derivatives as inhibitors of various kinases, which are crucial for understanding their role in cellular signaling and for developing research probes. For example, derivatives of 2,4-diamino-5-fluoropyrimidine and 2,4-diamino-5-cyanopyrimidine have been synthesized and evaluated as inhibitors of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling. nih.govnih.gov These studies focus on optimizing the potency and mitigating off-target effects of these compounds. nih.govnih.gov

Furthermore, in silico screening has identified 2,4-diaminopyrimidine-based compounds as potential inhibitors of Casein Kinase 1 epsilon (CK1ε), a protein implicated in oncogenic signaling pathways. mdpi.com These computational studies provide a basis for the rational design of new kinase inhibitors. mdpi.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For a substituted pyrimidine (B1678525) like "2,6-Diamino-5-chloropyrimidin-4-ol," both high-performance liquid chromatography and gas chromatography are valuable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, polar compounds such as pyrimidine derivatives. The method's high resolution and sensitivity allow for the effective separation of the main compound from starting materials, intermediates, and degradation products.

For compounds structurally similar to "this compound," such as 2,4-diamino-6-hydroxypyrimidine (B22253), specific HPLC methods have been developed that are directly applicable. A reverse-phase HPLC method using a hydrophilic C18 column is particularly effective for retaining and separating such polar compounds. google.com The use of a phosphate (B84403) buffer system can enhance the retention of related impurities like guanidine (B92328) hydrochloride and improve their peak shape. google.com Gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with different polarities within a single run. google.com Detection is typically performed using a Diode Array Detector (DAD), which allows for monitoring at multiple wavelengths simultaneously, aiding in peak identification and purity assessment. google.com For instance, a detection wavelength of 210 nm is suitable for quantifying the pyrimidine main component, while 200 nm can be used for certain impurities. google.com

| Parameter | Condition | Source |

| Chromatographic Column | YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm (or similar hydrophilic C18) | google.com |

| Mobile Phase (Aqueous) | 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) | google.com |

| Mobile Phase (Organic) | Methanol | google.com |

| Elution Mode | Gradient Elution | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 45 °C | google.com |

| Detection Wavelength | 210 nm (main component), 200 nm (impurities) | google.com |

| Detector | Diode Array Detector (DAD) | google.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, pyrimidine derivatives like "this compound" are generally non-volatile and thermally labile due to their polar functional groups (-NH₂, -OH) and hydrogen bonding capabilities. Therefore, direct GC analysis is not feasible.

To utilize GC, a derivatization step is required to convert the polar functional groups into less polar, more volatile ones. semanticscholar.org Common derivatization strategies for related pyrimidines include silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govcapes.gov.br Another approach is acylation using reagents such as ethyl chloroformate, which can react with amine and hydroxyl groups in an aqueous-organic phase. semanticscholar.org Once derivatized, these compounds can be effectively separated on non-polar or semi-polar capillary columns, such as those with HP-5 (5% Phenyl Methyl Siloxane) or OV-101 phases. semanticscholar.orgcapes.gov.br

| Technique | Details | Source |

| Derivatization Reagents | Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Ethyl Chloroformate | semanticscholar.orgnih.gov |

| Rationale | To increase volatility and thermal stability for GC analysis. | semanticscholar.org |

| GC Column Phases | OV-101, SE-30, HP-5 | semanticscholar.orgcapes.gov.br |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

To gain structural information and analyze the compound in complex matrices, chromatography is often "hyphenated" with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. For pyrimidine analysis, GC-MS is used to analyze the volatile derivatives. nih.gov The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. For the related compound 2,5-Diamino-4,6-dichloropyrimidine, electron ionization mass spectrometry (MS/EI) shows characteristic molecular ion peaks (M⁺) reflecting the chlorine isotope pattern (m/z 178, 180, 182) and a key fragment from the loss of a chlorine atom (M-Cl) at m/z 143. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for analyzing compounds like "this compound" without the need for derivatization. The compound is first separated by HPLC and then introduced into the mass spectrometer. LC-MS/MS provides high sensitivity and selectivity, making it ideal for identifying the compound in complex reaction mixtures or biological samples. The technique can provide the molecular weight of the parent compound and, through fragmentation in the second stage of mass spectrometry (MS/MS), yield structural information for confirmation.

Capillary Electrophoresis for High-Throughput Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages in terms of speed, efficiency, and minimal sample consumption. It is well-suited for the analysis of charged or polar compounds like pyrimidine derivatives. nih.govscispace.com Separations in CE are based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of pyrimidine metabolites, CE methods have been developed that achieve extremely high separation efficiencies, with theoretical plate counts reaching up to 350,000 plates/meter. nih.govnih.gov This allows for the rapid separation of a wide range of related compounds in a single run, often in under 10 minutes. nih.gov The use of a borate (B1201080) buffer system is common, and additives like sodium dodecyl sulfate (B86663) can be used to create a micellar phase (Micellar Electrokinetic Capillary Chromatography - MEKC) to separate neutral and charged species. nih.govcapes.gov.br These methods demonstrate excellent linearity and precision, with coefficients of variation (CV) typically below 5%. nih.govnih.gov

| Parameter | Condition | Source |

| Separation Principle | Differential migration based on charge-to-size ratio | nih.gov |

| Typical Buffer | 60 mmol/L borate-2-amino-2-methyl-1-propanol-80 mmol/L sodium dodecyl sulfate (pH 9.6) | nih.govscispace.com |

| Analysis Time | 3 - 10 minutes | nih.govnih.gov |

| Separation Efficiency | 220,000 - 350,000 theoretical plates/meter | nih.govnih.gov |

| Detection Limits | 0.85 - 5.7 µmol/L for various pyrimidine metabolites | nih.govnih.gov |

| Precision (CV) | < 5% | nih.govnih.gov |

Microfluidic Platforms for Reaction Optimization and Screening

Microfluidic platforms, or "lab-on-a-chip" technology, represent a frontier in chemical synthesis and analysis. These devices integrate and automate laboratory functions on a small scale, offering benefits such as rapid reaction times, reduced reagent consumption, enhanced safety, and precise control over reaction parameters like temperature and mixing.

While specific microfluidic applications for the synthesis of "this compound" are not yet widely documented in the literature, the technology holds significant potential for this class of compounds. The synthesis of pyrimidine derivatives often involves multi-step reactions that can be optimized using microfluidic systems. researchgate.net High-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature) can be performed rapidly, accelerating the discovery of optimal synthetic routes. Furthermore, the integration of analytical techniques like CE or MS directly onto the chip could allow for real-time monitoring of reaction progress and purity, enabling faster process development and characterization.

Future Research Perspectives and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 2,6-Diamino-5-chloropyrimidin-4-ol and its derivatives will likely focus on green chemistry principles. Traditional methods for creating pyrimidine (B1678525) rings are often effective but may involve harsh reagents or multiple steps. wikipedia.org Future research will aim to develop more sustainable and efficient synthetic pathways. This includes the exploration of catalytic systems, such as copper-catalyzed tandem reactions, which have been used for other pyrimidine derivatives to achieve high yields. mdpi.com

Researchers are also investigating aerobic oxidation methods, which use the oxygen from the air as a green reagent, for creating related heterocyclic frameworks. researchgate.net The development of one-step syntheses, as has been achieved for other 2-chloropyrimidin-4-ol derivatives, represents another avenue for improving efficiency and reducing waste. researchgate.net These advanced methods aim to improve atom economy, minimize the use of hazardous solvents, and reduce energy consumption, making the production of these compounds more environmentally friendly.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding laboratory research. For this compound, advanced computational modeling can elucidate complex structure-property relationships. Techniques like virtual docking screening are already being used to design novel pyrimidine-based enzyme inhibitors by predicting how different molecules will bind to a target protein. nih.gov

Future research will likely employ more sophisticated modeling to predict a wider range of properties for derivatives of this compound. In silico studies can forecast physicochemical properties, such as solubility and stability, and guide the design of molecules with enhanced biological activity. researchgate.net By simulating interactions at the molecular level, scientists can prioritize the synthesis of the most promising compounds, saving time and resources in the discovery process.

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The demand for new molecules in drug discovery and materials science has led to the development of automated synthesis platforms. nih.govchemspeed.com These systems use robotics and artificial intelligence to perform chemical reactions, allowing for the rapid creation and testing of large libraries of compounds. nih.govyoutube.com The integration of this compound chemistry into these platforms is a key area for future development.

By modularizing the synthesis steps, researchers can use automated systems to quickly generate a diverse range of derivatives. nih.gov This high-throughput approach, combined with rapid screening techniques, can significantly accelerate the identification of new leads for drug development or other applications. youtube.com The goal is to create a feedback loop where the results from screening are used to inform the design of the next generation of molecules, all within an automated workflow. youtube.com

Exploration of Solid-State Properties and Crystal Engineering Applications